molecular formula C24H20O8S B2377621 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 859660-13-2

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No. B2377621
CAS RN: 859660-13-2
M. Wt: 468.48
InChI Key: DYSUEGKELBRRSJ-JAIQZWGSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of a slow evaporation technique . For instance, a good-quality organic nonlinear single crystal of 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) was synthesized and successfully grown at room temperature by adapting a slow evaporation technique using a mixed solvent of acetone and methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction . For example, the DTA crystals crystallize in the centric space group with a triclinic crystal system . The presence of various modes of functional groups of the title crystal was analyzed by Fourier-Transform Infra-Red (FT-IR) spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the Ultraviolet–Visible-Near Infrared (UV–Vis–NIR) spectrum of DTA showed high optical transparency in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .

Scientific Research Applications

Chemical Synthesis and Biological Interest

Benzazoles and derivatives, including compounds with structures related to the queried compound, are of considerable interest in medicinal chemistry due to their diverse biological activities and clinical applications. Synthetic chemists focus on developing new compounds with modifications to enhance biological activity, exploring the chemical aspects of these heterocycles as potential therapeutic agents (Rosales-Hernández et al., 2022).

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, commonly used to determine the antioxidant capacity of compounds, is relevant for understanding the potential applications of similar compounds. This review elucidates the reaction pathways underlying this assay and discusses the implications of these pathways for evaluating antioxidant capacity (Ilyasov et al., 2020).

Enzymatic Remediation of Organic Pollutants

The treatment of organic pollutants using enzymatic approaches with redox mediators is a significant area of research. Compounds like the queried one could potentially be used as redox mediators to enhance the degradation of recalcitrant compounds in industrial effluents/wastewater, offering a promising avenue for environmental remediation (Husain & Husain, 2007).

Occurrence and Behavior in Aquatic Environments

Understanding the occurrence, fate, and behavior of similar compounds in aquatic environments is crucial for assessing their environmental impact. This research area includes studying their biodegradation, presence in water sources, and potential effects as endocrine disrupter chemicals (Haman et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antiapoptotic activity . For instance, a series of new thiadiazole analogues was designed and synthesized, and their antiapoptotic activity was evaluated through caspase-3 inhibition .

Safety and Hazards

The safety data sheet for 3,4,5-Trimethoxybenzaldehyde, a related compound, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve further exploration of their nonlinear optical properties , as well as their potential applications in the field of medicine .

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(25)18-10-9-16(14-19(18)31-20)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUEGKELBRRSJ-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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